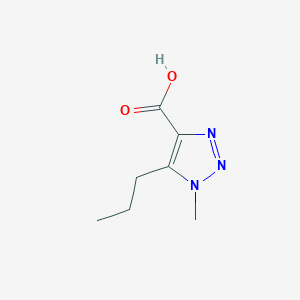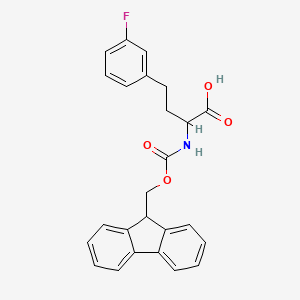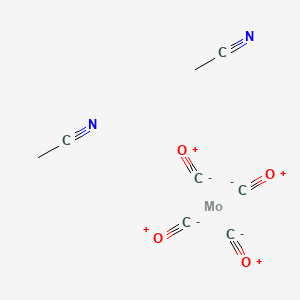
Bis(acetonitrile)tetracarbonylmolybdenum(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetonitrile)tetracarbonylmolybdenum(0) is an organometallic compound with the formula C₈H₆MoN₂O₄. It is a yellow solid that is insoluble in water. This compound is known for its applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(acetonitrile)tetracarbonylmolybdenum(0) can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with acetonitrile (CH₃CN). The reaction typically occurs under an inert atmosphere to prevent oxidation. The process involves the substitution of two carbonyl ligands in molybdenum hexacarbonyl with two acetonitrile ligands .
Industrial Production Methods
Industrial production of bis(acetonitrile)tetracarbonylmolybdenum(0) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is produced in bulk quantities and can be customized to meet specific requirements .
Chemical Reactions Analysis
Types of Reactions
Bis(acetonitrile)tetracarbonylmolybdenum(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The acetonitrile and carbonyl ligands can be substituted with other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of molybdenum oxide hybrid materials .
Scientific Research Applications
Bis(acetonitrile)tetracarbonylmolybdenum(0) has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various chemical reactions, including olefin epoxidation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of thin films, pharmaceuticals, and LEDs.
Mechanism of Action
The mechanism of action of bis(acetonitrile)tetracarbonylmolybdenum(0) involves its ability to coordinate with other molecules through its acetonitrile and carbonyl ligands. This coordination can lead to the formation of various complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Tris(acetonitrile)tricarbonylmolybdenum(0): Similar in structure but with three acetonitrile ligands and three carbonyl ligands.
Molybdenum tetracarbonyl complexes: These include various derivatives with different ligands such as pyrazolylpyridine.
Uniqueness
Bis(acetonitrile)tetracarbonylmolybdenum(0) is unique due to its specific ligand arrangement, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with a variety of ligands makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C8H6MoN2O4 |
|---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
acetonitrile;carbon monoxide;molybdenum |
InChI |
InChI=1S/2C2H3N.4CO.Mo/c2*1-2-3;4*1-2;/h2*1H3;;;;; |
InChI Key |
KQSCDDXBSXPYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12307064.png)
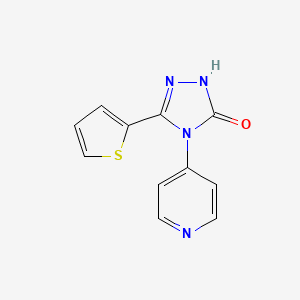
![[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12307073.png)
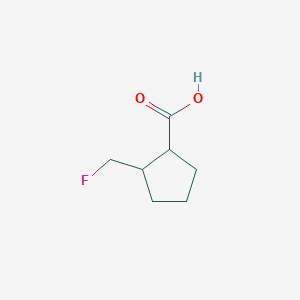
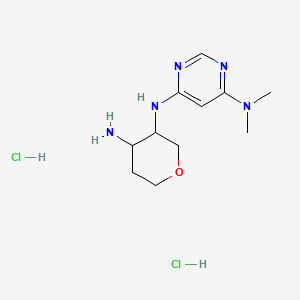

![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)
![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)

![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)
